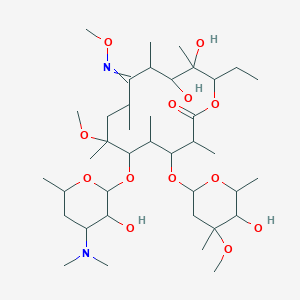![molecular formula C14H16FN3 B601503 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine CAS No. 1310455-86-7](/img/structure/B601503.png)
2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Overview
Description
GNF179 (Metabolite) is a derivative of GNF179, an optimized 8,8-dimethyl imidazolopiperazine analog. This compound has shown significant potency against the multidrug-resistant W2 strain of Plasmodium falciparum, a parasite responsible for malaria . GNF179 (Metabolite) demonstrates in vitro metabolic stability and in vivo oral bioavailability, making it a promising candidate for antimalarial drug development .
Scientific Research Applications
GNF179 (Metabolite) has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of imidazolopiperazine analogs and their chemical properties.
Biology: Employed in research on the metabolic pathways of Plasmodium falciparum and the development of antimalarial drugs.
Medicine: Investigated for its potential as an antimalarial agent, particularly against drug-resistant strains of malaria.
Industry: Utilized in the development of new pharmaceuticals and as a model compound for studying drug metabolism and pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNF179 (Metabolite) involves the optimization of the 8,8-dimethyl imidazolopiperazine scaffold. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for GNF179 (Metabolite) are not explicitly detailed in the available literature. Typically, such compounds are produced using large-scale organic synthesis techniques, which may include batch or continuous flow processes. The production process would involve stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GNF179 (Metabolite) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in the reactions involving GNF179 (Metabolite) include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Mechanism of Action
GNF179 (Metabolite) exerts its effects by targeting specific metabolic pathways in Plasmodium falciparum. It downregulates lipase enzymes and affects the hydrolysis of phosphoinositol 4,5-biphosphate, leading to disruptions in diacylglycerol production and cytosolic calcium homeostasis. These disruptions are essential for the parasite’s survival and proliferation . Additionally, GNF179 (Metabolite) interferes with hemoglobin catabolism and the pyrimidine biosynthesis pathway, contributing to its antimalarial activity .
Comparison with Similar Compounds
GNF179 (Metabolite) is compared with other similar compounds, such as:
KAF156: Another imidazolopiperazine analog with potent antimalarial activity.
Dihydroartemisinin (DHA): A fast-acting antimalarial drug that disrupts hemoglobin catabolism.
Atovaquone: A slower-acting antimalarial drug that targets the mitochondrial electron transport chain
Uniqueness
GNF179 (Metabolite) is unique due to its combination of high potency, metabolic stability, and oral bioavailability. Unlike some fast-acting antimalarials, it does not induce dormancy in the parasite, making it a valuable addition to the arsenal of antimalarial drugs .
Properties
IUPAC Name |
2-(4-fluorophenyl)-8,8-dimethyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c1-14(2)13-17-12(9-18(13)8-7-16-14)10-3-5-11(15)6-4-10/h3-6,9,16H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVLWGZMELYUPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=CN2CCN1)C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)




![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)
